Hymenidin

Beschreibung

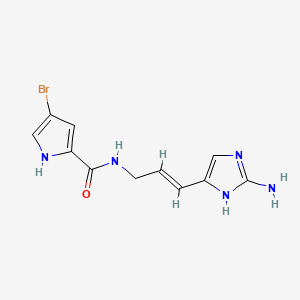

serotonergic receptor antagonist from Okinawan marine sponge Hymeniacidon; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJREOQCERRAME-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107019-95-4 | |

| Record name | Hymenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYMENIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Isolation of Hymenidin from the Marine Sponge Hymeniacidon sp.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Hymenidin, a potent serotonergic receptor antagonist, from the marine sponge of the genus Hymeniacidon. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and a putative signaling pathway, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Marine sponges are a prolific source of novel bioactive secondary metabolites with significant potential for pharmaceutical development. The genus Hymeniacidon has been identified as a producer of various interesting compounds, including the bromine-containing pyrrole alkaloid, this compound. First isolated from an Okinawan marine sponge, Hymeniacidon sp., this compound (C₁₁H₁₂BrN₅O) has demonstrated potent antagonistic activity at serotonergic receptors, making it a molecule of interest for neurological and psychiatric research. This guide synthesizes the available scientific information to provide a detailed methodology for its isolation and purification.

Experimental Protocols

The isolation of this compound from the Hymeniacidon sponge is a multi-step process involving extraction, solvent partitioning, and sequential chromatographic purification. The following protocols are based on established methodologies for the isolation of pyrrole alkaloids from marine sponges.

Collection and Preparation of Sponge Material

-

Collection: Specimens of Hymeniacidon sp. are collected by hand using SCUBA at depths typically ranging from 5 to 20 meters.

-

Preservation: Immediately after collection, the sponge material should be frozen at -20°C or lower to prevent enzymatic degradation of the bioactive compounds.

-

Preparation: The frozen sponge material is thawed, cut into small pieces, and then lyophilized (freeze-dried) to remove water, yielding a dry, brittle material that is easily ground into a fine powder.

Extraction

-

Solvent: The powdered sponge material is extracted exhaustively with methanol (MeOH) or a mixture of chloroform and methanol (CHCl₃:MeOH, 1:1 v/v) at room temperature.

-

Procedure: The sponge powder is soaked in the solvent (e.g., 1 kg of powder in 5 L of solvent) and stirred for 24 hours. This process is repeated three times with fresh solvent to ensure complete extraction of the target compounds.

-

Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure: The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and then sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve:

-

n-Hexane: To remove nonpolar lipids and fats.

-

Ethyl Acetate (EtOAc): This fraction is often enriched with alkaloids of intermediate polarity, including this compound.

-

n-Butanol (n-BuOH): To isolate more polar compounds.

-

-

Fraction Collection: Each solvent layer is collected, and the solvent is evaporated under reduced pressure to yield the respective fractions. The ethyl acetate fraction is the primary focus for the subsequent isolation of this compound.

Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of chromatographic techniques.

-

Stationary Phase: Sephadex LH-20, a size-exclusion chromatography resin suitable for the separation of small organic molecules in organic solvents.

-

Mobile Phase: Methanol is a common eluent for this step.

-

Procedure: The dried ethyl acetate fraction is dissolved in a minimal amount of methanol and loaded onto a pre-equilibrated Sephadex LH-20 column. The column is then eluted with methanol, and fractions are collected. The elution of compounds is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing compounds with similar TLC profiles are pooled.

-

Column: A reverse-phase C18 column is typically used for the final purification of this compound.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape, is a common mobile phase system.

-

Procedure: The this compound-containing fractions from the Sephadex LH-20 column are pooled, concentrated, and then subjected to preparative or semi-preparative HPLC. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Final Step: The solvent from the collected HPLC fraction is evaporated to yield pure this compound. The purity of the final compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

While the original literature on this compound isolation does not provide exhaustive quantitative data, the following table presents a hypothetical summary based on typical yields for similar natural product isolations from marine sponges. These values should be considered as estimates and will vary depending on the specific collection site, season, and the precise experimental conditions.

| Isolation Step | Starting Material (Dry Weight) | Fraction/Compound Weight | Yield (%) | Purity (%) |

| Extraction | 1000 g | 50 g (Crude Extract) | 5.0 | < 5 |

| Solvent Partitioning | 50 g (Crude Extract) | 10 g (EtOAc Fraction) | 20.0 (of crude) | 5-15 |

| Sephadex LH-20 | 10 g (EtOAc Fraction) | 1 g (this compound-rich fraction) | 10.0 (of EtOAc) | 40-60 |

| Preparative HPLC | 1 g (this compound-rich fraction) | 100 mg (Pure this compound) | 10.0 (of rich fraction) | > 98 |

| Overall Yield | 1000 g | 100 mg (Pure this compound) | 0.01 | > 98 |

Visualizations

This compound Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from the Hymeniacidon sponge.

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway of this compound Action

This compound is a known antagonist of serotonergic receptors. Most serotonin receptors are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor and the putative point of inhibition by this compound. The specific serotonin receptor subtype targeted by this compound requires further investigation.

Caption: Putative mechanism of this compound action.

Conclusion

The isolation of this compound from the Hymeniacidon sponge presents a viable pathway for obtaining this pharmacologically active compound. The methodologies outlined in this guide, from collection and extraction to multi-step chromatographic purification, provide a robust framework for researchers. The provided quantitative estimates offer a benchmark for process optimization. Further research is warranted to elucidate the specific serotonin receptor subtype(s) targeted by this compound and to fully characterize its downstream signaling effects. Such studies will be crucial for realizing the full therapeutic potential of this intriguing marine natural product.

Hymenidin: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenidin is a brominated pyrrole-imidazole alkaloid originally isolated from the Okinawan marine sponge Hymeniacidon sp.. As a natural product, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This compound is recognized as a natural antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels[1]. Furthermore, it demonstrates inhibitory effects on key cellular kinases, including Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β), and has been shown to induce apoptosis in cancer cells[2][3][4]. This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known signaling pathways of this compound.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of drug delivery and formulation strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂BrN₅O | [2][3][4][5] |

| Molecular Weight | 310.15 g/mol | [2][3][5] |

| Exact Mass | 309.0225 Da | [3][5] |

| IUPAC Name | N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | [3][5] |

| CAS Number | 107019-95-4 | [3][4][5] |

| Appearance | Amorphous solid powder | [3][6] |

| Purity | ≥95% to >98% (as reported by commercial suppliers) | [3][4][6] |

| Solubility | Soluble in DMSO, ethanol, or methanol | [3][6][7] |

| Calculated LogP | 2.497 | [7] |

| Hydrogen Bond Donor Count | 4 | [5][7] |

| Hydrogen Bond Acceptor Count | 3 | [5][7] |

| Rotatable Bond Count | 4 | [5][7] |

| InChI Key | KHJREOQCERRAME-OWOJBTEDSA-N | [3][5] |

| SMILES | O=C(C1=CC(Br)=CN1)NC/C=C/C2=CN=C(N)N2 | [3] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be kept dry and protected from light. | [3][6] |

Experimental Protocols

Total Synthesis

The total synthesis of this compound has been successfully achieved, providing a renewable source for this natural product and enabling the generation of analogues for structure-activity relationship studies[8][9]. A common synthetic strategy involves the use of an imidazo[1,2-a]pyrimidine derivative as a key intermediate. This approach circumvents the need for expensive guanidine reagents and complex protecting group manipulations, making the synthesis more efficient and scalable[8]. The general workflow involves the construction of the pyrrole and imidazole ring systems followed by their coupling to form the this compound backbone.

Purification and Analysis

Post-synthesis, the crude this compound product requires purification to achieve the high purity necessary for biological assays.

-

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of this compound, yielding a purity of ≥97%[6].

-

Structural Identity Confirmation: The chemical structure and identity of the purified this compound are confirmed using standard analytical techniques:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment of the molecule and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition[6].

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by interacting with multiple cellular targets. Its known mechanisms of action are visualized in the diagrams below.

Key Biological Targets and Cellular Effects

This compound's diverse biological effects stem from its ability to modulate the activity of several key proteins involved in neuronal signaling and cell cycle regulation. It acts as an antagonist at serotonergic receptors and an inhibitor of voltage-gated potassium channels, which are crucial for neuronal excitability[1]. Furthermore, this compound inhibits the kinases CDK5/p25 and GSK-3β, which are implicated in neurodegenerative diseases and cancer[4][6][10][11]. The inhibition of these kinases is also linked to its ability to induce apoptosis in cancer cells[2].

General Workflow for Synthesis and Purification

The production of high-purity this compound for research and development follows a structured workflow. This begins with the chemical synthesis from precursor materials, followed by purification of the crude product, and finally, rigorous analytical confirmation of the structure and purity of the final compound.

Conclusion

This compound is a marine-derived natural product with a compelling profile of biological activities. Its well-defined physicochemical properties and the availability of a total synthesis route make it an attractive molecule for further investigation in drug discovery and development. The multifaceted mechanism of action, targeting key proteins in neurotransmission and cell signaling, suggests its potential therapeutic application in neurological disorders and oncology. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this compound.

References

- 1. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C11H12BrN5O | CID 6439099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. adipogen.com [adipogen.com]

- 7. This compound | antagonist of serotonergic receptors and inhibitor of CDK5/p25 and GSK-3ß | CAS# 107019-95-4 | InvivoChem [invivochem.com]

- 8. Total syntheses of oroidin, this compound and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

Hymenidin's Mechanism of Action in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hymenidin, a pyrrole-2-aminoimidazole alkaloid isolated from marine sponges of the Agelas genus, has emerged as a modulator of neuronal signaling. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role as a selective inhibitor of specific voltage-gated potassium (Kv) channels. This inhibition directly impacts neuronal excitability and presents a potential avenue for therapeutic intervention in a range of neurological and immunological disorders. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Voltage-Gated Potassium Channels

The primary and most well-characterized mechanism of action of this compound in neuronal signaling is the direct inhibition of specific subtypes of the Kv1 family of voltage-gated potassium channels. These channels are crucial for regulating the resting membrane potential and the repolarization phase of the action potential in neurons. By blocking the outward flow of potassium ions (K+) through these channels, this compound can prolong the duration of the action potential and increase neuronal excitability.

This compound exhibits selectivity for certain Kv1 channel subtypes, primarily targeting Kv1.3, Kv1.4, Kv1.5, and Kv1.6, while showing less activity against Kv1.1 and Kv1.2 channels.[1] This selectivity is a critical aspect for potential therapeutic applications, as different Kv channel subtypes are expressed in various tissues and play distinct physiological roles.

Signaling Pathway Diagram

The following diagram illustrates the impact of this compound on neuronal signaling at the cellular level.

Quantitative Data: Inhibitory Potency of this compound and Its Analogues

The inhibitory activity of this compound and its related compounds against various Kv channel subtypes has been quantified using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

| Compound | Target Channel | IC50 (µM) | Cell System | Reference |

| This compound | Kv1.6 | 3.7 | Not Specified | [2] |

| Oroidin | Kv1.6 | 4.9 | Not Specified | [2] |

| Analogue 6g | Kv1.3 | 1.4 - 6.1 | CHO Cells | [1] |

| Analogue 6g | Kv1.4 | 1.4 - 6.1 | CHO Cells | [1] |

| Analogue 6g | Kv1.5 | 1.4 - 6.1 | CHO Cells | [1] |

| Analogue 6g | Kv1.6 | 1.4 - 6.1 | CHO Cells | [1] |

*Analogue 6g is (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide, a potent synthetic analogue of this compound.

Experimental Protocols

The primary method for determining the inhibitory effect of this compound on voltage-gated potassium channels is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in live cells.

Automated Patch-Clamp Electrophysiology on CHO Cells

-

Objective: To determine the IC50 values of this compound and its analogues on specific Kv channel subtypes.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1 channel subtype of interest (e.g., Kv1.3, Kv1.5).

-

Methodology:

-

Cell Culture: CHO cells are cultured under standard conditions and harvested for the assay.

-

Cell Suspension: A single-cell suspension is prepared in an extracellular solution.

-

Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., IonWorks Quattro, QPatch) is used.

-

Cell Trapping and Sealing: Cells are captured by microfluidic channels, and a high-resistance "gigaseal" is formed between the cell membrane and the recording electrode.

-

Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the intracellular environment and measurement of total current across the cell membrane.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Kv channel currents. This typically involves holding the cell at a negative membrane potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.

-

Compound Application: this compound or its analogues are applied at various concentrations to the extracellular solution.

-

Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed. The peak current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the automated patch-clamp electrophysiology experiment.

Logical Relationship Diagram: From Target to Cellular Effect

The following diagram illustrates the logical progression from this compound's molecular target to its ultimate effect on neuronal function.

Conclusion and Future Directions

The primary mechanism of action of this compound in neuronal signaling is the selective inhibition of a subset of Kv1 family voltage-gated potassium channels. This activity leads to a modulation of the neuronal action potential and an increase in neuronal excitability. The available data provides a solid foundation for understanding its effects at the molecular and cellular levels.

Future research should focus on:

-

Elucidating the precise binding site of this compound on the Kv channels.

-

Investigating potential off-target effects and downstream signaling consequences of prolonged Kv channel inhibition.

-

Evaluating the therapeutic potential of this compound and its more potent analogues in preclinical models of neurological and autoimmune disorders where Kv1.3 and other targeted channels are implicated.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the neuronal applications of this compound and its derivatives.

References

Hymenidin: A Marine-Derived Pyrrole-Imidazole Alkaloid with Diverse Pharmacological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hymenidin, a brominated pyrrole-imidazole alkaloid originally isolated from marine sponges of the genera Hymeniacidon and Agelas, stands out as a compelling secondary metabolite with a range of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its roles as a serotonergic receptor antagonist, a voltage-gated potassium channel inhibitor, and an inducer of apoptosis in cancer cells. This document details the quantitative data associated with its bioactivities, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways, offering a valuable resource for researchers in pharmacology, natural product chemistry, and drug discovery.

Introduction

Marine sponges are a prolific source of unique secondary metabolites, many of which possess potent and selective biological activities. This compound is a prominent member of the pyrrole-imidazole alkaloids, a class of compounds that has garnered significant interest for its diverse pharmacological properties. First isolated from an Okinawan marine sponge of the genus Hymeniacidon, this compound has been identified as a novel antagonist of serotonergic receptors[1]. Subsequent research has expanded its bioactivity profile to include the inhibition of voltage-gated potassium channels and the induction of apoptosis in various cancer cell lines[2]. Its unique chemical structure and multifaceted biological effects make this compound a promising scaffold for the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is structurally related to other marine alkaloids such as oroidin and clathrodin, all sharing a common pyrrole-2-aminoimidazole core. The chemical formula for this compound is C₁₁H₁₂BrN₅O.

IUPAC Name: N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide

Biological Activities and Quantitative Data

This compound exhibits at least three primary biological activities that are of significant interest for therapeutic development. The following sections summarize these activities and present the available quantitative data in a structured format.

Voltage-Gated Potassium Channel Inhibition

This compound has been identified as an inhibitor of voltage-gated potassium (Kv) channels. A study by Zidar et al. (2017) evaluated the inhibitory effects of this compound and its analogues on six isoforms of the Kv1 subfamily (Kv1.1-Kv1.6)[3][4]. While many of its synthetic analogues showed potent inhibition, this compound itself displayed moderate activity, particularly against the Kv1.6 channel.

| Target Channel | This compound IC₅₀ (nM) | Reference |

| Kv1.6 | 3700 | [5] |

Note: IC₅₀ values for this compound against Kv1.1, Kv1.2, Kv1.3, Kv1.4, and Kv1.5 are not explicitly detailed in the available literature, which focused on more potent synthetic analogues.

Serotonergic Receptor Antagonism

The initial discovery of this compound highlighted its potent antagonism of serotonergic receptors. In a study by Kobayashi et al. (1986), this compound was shown to inhibit serotonin-induced contractions in the rabbit aorta[1]. While a specific IC₅₀ value is not provided in the abstract of the original publication, its activity was described as potent.

| Assay | Effect | Organism/Tissue | Reference |

| Serotonin-induced muscle contraction | Antagonism | Rabbit aorta | [1] |

Apoptosis Induction in Cancer Cells

This compound and its analogues have been demonstrated to induce apoptosis in human cancer cell lines. A study by Tomašič et al. (2015) investigated the apoptosis-inducing activities of these compounds in human hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cells[6]. While the study focused on structure-activity relationships of a series of analogues, it provides the context for this compound's pro-apoptotic effects. The specific percentage of apoptosis induced by this compound at defined concentrations and time points is not detailed in the available abstracts, but its role as an apoptosis inducer is established.

| Cell Line | Activity | Key Findings | Reference |

| HepG2 | Apoptosis Induction | Analogues of this compound induce apoptosis. | [6] |

| THP-1 | Apoptosis Induction | Analogues of this compound induce apoptosis. | [6] |

Signaling Pathways

The diverse biological activities of this compound are a result of its interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Serotonergic Receptor Antagonism Pathway

As a serotonergic receptor antagonist, this compound likely competitively binds to serotonin receptors, preventing the downstream signaling typically initiated by serotonin (5-HT). This would inhibit G-protein activation and the subsequent production of second messengers like cAMP or IP₃/DAG, depending on the specific receptor subtype.

Voltage-Gated Potassium Channel Inhibition Pathway

By blocking voltage-gated potassium channels, this compound disrupts the flow of K⁺ ions across the cell membrane. This can lead to membrane depolarization, which alters cellular excitability and can trigger downstream events, including the opening of voltage-gated calcium channels and subsequent cellular responses.

Apoptosis Induction Pathway

This compound-induced apoptosis is likely mediated through the activation of caspases, the central executioners of programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The activation of initiator caspases (e.g., caspase-8 or -9) leads to a cascade that activates executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and apoptotic cell death.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard techniques and can be adapted for the specific experimental conditions required for studying this compound.

Automated Patch Clamp Electrophysiology for Kv Channel Inhibition

This protocol is for determining the inhibitory effect of this compound on voltage-gated potassium channels expressed in a suitable cell line (e.g., CHO or HEK cells) using an automated patch-clamp system.

Workflow Diagram:

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human Kv1.x channel of interest in appropriate media and conditions.

-

Cell Preparation: On the day of the experiment, harvest cells using a non-enzymatic cell dissociation solution. Centrifuge the cells and resuspend in the appropriate extracellular solution for the patch-clamp system at a density of 1-2 x 10⁶ cells/mL.

-

Solutions:

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4 with NaOH.

-

-

Automated Patch Clamp Procedure:

-

Load the cell suspension and solutions into the automated patch-clamp instrument.

-

Initiate the automated process of cell capture, sealing, and whole-cell configuration.

-

Apply a voltage protocol to elicit Kv channel currents. A typical protocol would be to hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

-

Record baseline currents.

-

Apply a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control to the cells.

-

After a sufficient incubation period, record the currents again using the same voltage protocol.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific depolarizing voltage step before and after the application of this compound.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Serotonin Receptor Antagonism Assay (Isolated Rabbit Aorta)

This protocol describes a classic pharmacological preparation to assess the antagonistic effect of this compound on serotonin-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a New Zealand White rabbit.

-

Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.

-

Carefully remove adherent connective tissue and cut the aorta into helical strips (e.g., 2 mm wide and 15 mm long).

-

-

Organ Bath Setup:

-

Mount the aortic strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the strips to isometric force transducers to record changes in tension.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with solution changes every 15 minutes.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve for serotonin (e.g., 1 nM to 100 µM) to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline tension.

-

Incubate the tissues with a specific concentration of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes).

-

In the continued presence of this compound, obtain a second cumulative concentration-response curve for serotonin.

-

Repeat this procedure with increasing concentrations of this compound.

-

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum response to serotonin alone) against the logarithm of the serotonin concentration for each this compound concentration.

-

Analyze the data using a Schild plot to determine the pA₂ value, which provides a measure of the affinity of the antagonist for the receptor.

-

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol details the method for quantifying apoptosis in HepG2 or THP-1 cells treated with this compound.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 or THP-1 cells in the recommended medium and conditions.

-

Seed the cells in 6-well plates at an appropriate density.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control for different time points (e.g., 24, 48, 72 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium). For adherent cells like HepG2, use trypsinization.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Create a quadrant plot of FITC (Annexin V) fluorescence versus PI fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V⁻/PI⁻): Viable cells

-

Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells

-

Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells

-

Upper-left (Annexin V⁻/PI⁺): Necrotic cells

-

-

Conclusion

This compound is a marine-derived secondary metabolite with a compelling and diverse pharmacological profile. Its ability to act as a serotonergic receptor antagonist, a voltage-gated potassium channel inhibitor, and an inducer of apoptosis underscores its potential as a lead compound for the development of new therapeutics for a range of diseases, including neurological disorders and cancer. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge of this compound's bioactivities, offering detailed experimental protocols for its study, and visualizing the underlying signaling pathways. Further research to fully elucidate the quantitative aspects of its activities and its precise mechanisms of action is warranted to unlock the full therapeutic potential of this fascinating marine natural product.

References

- 1. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 3. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Voltage-gated potassium channel subunit Kv1.6 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Voltage-gated potassium channels (K<sub>v</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Hymenidin: A Technical Overview of its Chemical Properties and Biological Activities

An In-depth Guide for Researchers and Drug Development Professionals

Hymenidin, a marine-derived natural product, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound's core chemical properties, including its molecular formula and CAS number, and delves into its known biological functions and associated signaling pathways.

Core Chemical and Physical Properties

This compound is a pyrrole-imidazole alkaloid originally isolated from marine sponges. Its fundamental chemical identifiers are crucial for researchers in chemical synthesis, drug design, and experimental reproducibility.

| Property | Value | Source |

| Molecular Formula | C11H12BrN5O | [1][2][3] |

| CAS Number | 107019-95-4 | [1][2][3] |

| Molecular Weight | 310.16 g/mol | [1] |

| IUPAC Name | N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | [1][3] |

| Alternate Names | Hymenidine, 2-Debromooroidin | [2] |

| Appearance | Solid powder | [1] |

| Purity | ≥95% | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, positioning it as a molecule of interest for therapeutic development. Its primary reported activities include:

-

Serotonergic Receptor Antagonism: this compound was first identified as a novel antagonist of serotonergic receptors[4].

-

Inhibition of Voltage-Gated Potassium Channels: It has been shown to inhibit voltage-gated potassium channels[4][5].

-

Anticancer Properties: this compound induces apoptosis in cancer cells, with studies demonstrating its effects on human HepG2 and THP-1 cancer cells[4][6].

-

Kinase Inhibition: It also acts as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β)[1][2][7].

The diverse biological activities of this compound suggest its interaction with multiple cellular signaling pathways. The inhibition of kinases like CDK5 and GSK-3β, for example, points to its potential role in modulating pathways related to cell cycle regulation, neuronal function, and metabolism.

Experimental Protocols

The total synthesis of this compound and its analogs has been a subject of research to enable further biological evaluation and structure-activity relationship studies. Several synthetic routes have been developed, with a notable approach involving the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This method avoids the use of expensive reagents and complex protection strategies, making it amenable to larger-scale synthesis[6][8][9].

A general workflow for the synthesis of this compound, based on published literature, can be conceptualized as follows:

References

- 1. medkoo.com [medkoo.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C11H12BrN5O | CID 6439099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total syntheses of oroidin, this compound and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | antagonist of serotonergic receptors and inhibitor of CDK5/p25 and GSK-3ß | CAS# 107019-95-4 | InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Total syntheses of oroidin, this compound and clathrodin - PubMed [pubmed.ncbi.nlm.nih.gov]

Hymenidin Structural Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenidin, a pyrrole-2-aminoimidazole marine alkaloid originally isolated from sponges of the genus Agelas, and its structural analogues have emerged as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the core aspects of this compound analogues and derivatives, focusing on their synthesis, biological activities, and mechanisms of action. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their cellular effects and potential therapeutic applications.

Core Structure and Synthesis

This compound and its related compounds, such as oroidin and clathrodin, share a common structural scaffold consisting of a pyrrole-2-carboxamide core linked to a 2-aminoimidazole moiety.[1] The synthesis of these natural products and their analogues has been a subject of significant interest, with various strategies developed to achieve efficient and scalable production.

A common synthetic approach involves the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This method avoids the use of expensive guanidine reagents and laborious olefination steps, making it amenable to scale-up and further functionalization of the core structure.[2][3]

General Synthetic Workflow

The synthesis generally proceeds through the construction of the key imidazo[1,2-a]pyrimidine intermediate, followed by its conversion to the desired pyrrole-2-aminoimidazole alkaloid.

Caption: Generalized synthetic workflow for this compound analogues.

Biological Activities and Therapeutic Potential

This compound analogues have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition

A significant area of investigation for this compound-related compounds is their activity as kinase inhibitors. Hymenialdisine, a structurally related marine natural product, and its analogues have shown potent inhibition of several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and checkpoint kinases (Chk1 and Chk2).[4][5] This inhibitory profile suggests potential applications in oncology and neurodegenerative diseases.[6]

Table 1: Kinase Inhibitory Activity of Hymenialdisine Analogues

| Compound | Target Kinase | IC50 (µM) | Reference |

| Hymenialdisine | CDK1/cyclin B | 0.035 | [5] |

| Hymenialdisine | CDK5/p25 | 0.02 | [5] |

| Hymenialdisine | GSK-3α/β | 0.01 | [5] |

| Hymenialdisine | Chk1 | 0.15 | [5] |

| Indoloazepinone Derivative | Chk1, Chk2 | Potent (exact values not specified) | [5] |

Voltage-Gated Potassium (Kv) Channel Inhibition

This compound, oroidin, clathrodin, and their synthetic analogues have been identified as inhibitors of voltage-gated potassium channels, particularly isoforms of the Kv1 subfamily.[7][8] The most potent analogues exhibit IC50 values in the low micromolar to sub-micromolar range against Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels, while showing selectivity against Kv1.1 and Kv1.2.[7][8] This activity makes them promising leads for the development of therapeutics for autoimmune diseases and certain neurological disorders.

Table 2: Inhibitory Activity of this compound Analogues against Kv Channels

| Compound | Target Channel | IC50 (µM) | Assay System | Reference |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.3 | 1.4 - 6.1 | CHO cells | [7][8] |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.4 | 1.4 - 6.1 | CHO cells | [7][8] |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.5 | 1.4 - 6.1 | CHO cells | [7][8] |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.6 | 1.4 - 6.1 | CHO cells | [7][8] |

| Analogue 6g | Kv1.3-Kv1.6 | < 1 | Xenopus laevis oocytes | [7][8] |

Anticancer Activity and Apoptosis Induction

Several analogues of oroidin, clathrodin, and this compound have been shown to induce apoptosis in human cancer cell lines, including hepatocellular carcinoma (HepG2) and acute monocytic leukaemia (THP-1).[9] Indole-based derivatives were identified as particularly potent inducers of apoptosis, with EC50 values in the low micromolar range.[9]

Table 3: Apoptosis-Inducing Activity of Oroidin Analogues in Cancer Cells

| Compound | Cell Line | EC50 (µM) | Reference |

| Indole-based analogue 24c | HepG2 | Low micromolar | [9] |

| Indole-based analogue 28c | HepG2 | Low micromolar | [9] |

| Indole-based analogue 29c | HepG2 | Low micromolar | [9] |

| Indole-based analogue 34c | HepG2 | Low micromolar | [9] |

| Indole-based analogue 24c | THP-1 | Low micromolar | [9] |

| Indole-based analogue 28c | THP-1 | Low micromolar | [9] |

| Indole-based analogue 29c | THP-1 | Low micromolar | [9] |

| Indole-based analogue 34c | THP-1 | Low micromolar | [9] |

Mechanism of Action: Signaling Pathways

The diverse biological activities of this compound analogues stem from their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of the Ras-MAPK Signaling Cascade

Hymenialdisines have been identified as novel kinase inhibitors that can target the Ras-MAPK signaling cascade.[10] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the Ras-MAPK signaling pathway.

Experimental Protocols

Automated Patch Clamp Electrophysiology Assay for Kv Channel Inhibition

This protocol is adapted from studies evaluating the inhibitory effects of this compound analogues on Kv channels expressed in Chinese Hamster Ovary (CHO) cells.[7][8]

Objective: To determine the IC50 values of test compounds against specific Kv channel isoforms.

Materials:

-

CHO cells stably expressing the Kv channel of interest.

-

Cell culture medium and reagents.

-

Automated patch clamp system (e.g., QPatch).

-

Extracellular and intracellular recording solutions.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Cell Preparation: Culture CHO cells expressing the target Kv channel to the appropriate confluency. On the day of the experiment, detach the cells and prepare a single-cell suspension.

-

System Preparation: Prime the automated patch clamp system with the appropriate extracellular and intracellular solutions.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the extracellular solution.

-

Data Acquisition:

-

Cells are captured on the measurement plate, and gigaseals are formed.

-

The whole-cell configuration is established.

-

A voltage protocol is applied to elicit Kv channel currents.

-

Baseline currents are recorded before the application of the test compound.

-

The test compound is applied at various concentrations, and the resulting inhibition of the Kv channel current is recorded.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each compound concentration.

-

The concentration-response data are fitted to a logistical equation to determine the IC50 value.

-

Caption: Workflow for automated patch clamp assay.

Conclusion and Future Directions

This compound and its structural analogues represent a versatile and potent class of natural product-inspired compounds. Their ability to modulate key cellular targets such as kinases and ion channels underscores their significant therapeutic potential. The low micromolar to sub-micromolar activity of some analogues, coupled with favorable molecular weights, makes them excellent starting points for further lead optimization.[7][8] Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in-depth preclinical evaluation to translate their promising in vitro activities into tangible therapeutic outcomes. The development of more efficient and diverse synthetic methodologies will also be crucial for exploring a wider chemical space and unlocking the full potential of this fascinating class of marine alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. Total syntheses of oroidin, this compound and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - Sophion [sophion.co.jp]

- 8. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Hymenidin Total Synthesis: A Detailed Guide for Researchers

Authoritative insights into the synthetic pathways and experimental protocols for the marine alkaloid Hymenidin, tailored for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the total synthesis of this compound, a pyrrole-imidazole alkaloid originally isolated from marine sponges. The synthetic methodology detailed herein is based on the work of Rasapalli and colleagues, who developed an efficient route via an imidazo[1,2-a]pyrimidine intermediate. This approach offers a scalable and adaptable strategy for the synthesis of this compound and its analogs for further investigation into their biological activities.

Data Presentation: Quantitative Summary of this compound Total Synthesis

The following table summarizes the key quantitative data for the total synthesis of this compound, providing a concise overview of the efficiency of each step in the synthetic route.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Michael Addition | Phthalimide | 2-(4-oxopentyl)isoindoline-1,3-dione | Methyl vinyl ketone, Et3N, CH2Cl2, rt, 12 h | 95 |

| 2 | Bromination | 2-(4-oxopentyl)isoindoline-1,3-dione | 2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione | CuBr2, EtOAc/CHCl3, reflux, 12 h | 85 |

| 3 | Condensation | 2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione | 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-methylimidazo[1,2-a]pyrimidine | 2-aminopyrimidine, NaHCO3, EtOH, reflux, 12 h | 80 |

| 4 | Formylation | 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-methylimidazo[1,2-a]pyrimidine | (E)-N'-(3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-methylimidazo[1,2-a]pyrimidin-7-yl)-N,N-dimethylformimidamide | DMF-DMA, MeOH, 80 °C, 4 h | 82 |

| 5 | Deprotection (Phthalimide) | (E)-N'-(3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-methylimidazo[1,2-a]pyrimidin-7-yl)-N,N-dimethylformimidamide | (E)-N'-(3-(2-aminoethyl)-2-methylimidazo[1,2-a]pyrimidin-7-yl)-N,N-dimethylformimidamide | Hydrazine hydrate, EtOH, reflux, 4 h | 90 |

| 6 | Amide Coupling | (E)-N'-(3-(2-aminoethyl)-2-methylimidazo[1,2-a]pyrimidin-7-yl)-N,N-dimethylformimidamide | Amide Intermediate | 4-bromo-1H-pyrrole-2-carbonyl chloride, Et3N, CH2Cl2, 0 °C to rt, 12 h | 75 |

| 7 | Deprotection (Imidazo[1,2-a]pyrimidine) and Cyclization | Amide Intermediate | This compound | Hydrazine hydrate, EtOH, reflux, 12 h; then HCl | 60 |

Experimental Workflow and Synthetic Strategy

The total synthesis of this compound is strategically designed to construct the core pyrrole-imidazole scaffold through a convergent approach. The key features of this methodology include the formation of a key imidazo[1,2-a]pyrimidine intermediate, which serves as a masked 2-aminoimidazole, followed by its elaboration and final deprotection to yield the natural product.

Caption: Total synthesis workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the total synthesis of this compound.

Step 1: Synthesis of 2-(4-oxopentyl)isoindoline-1,3-dione

To a solution of phthalimide (1.0 eq) in CH2Cl2 was added triethylamine (1.2 eq). The mixture was stirred at room temperature for 10 minutes, followed by the dropwise addition of methyl vinyl ketone (1.1 eq). The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with water and the organic layer was separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford 2-(4-oxopentyl)isoindoline-1,3-dione.

Step 2: Synthesis of 2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione

A mixture of 2-(4-oxopentyl)isoindoline-1,3-dione (1.0 eq) and CuBr2 (2.2 eq) in a 1:1 mixture of EtOAc/CHCl3 was refluxed for 12 hours. The reaction mixture was then cooled to room temperature, filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography to yield 2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione.

Step 3: Synthesis of the Imidazo[1,2-a]pyrimidine Intermediate

A mixture of 2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione (1.0 eq), 2-aminopyrimidine (1.1 eq), and NaHCO3 (2.5 eq) in ethanol was refluxed for 12 hours. After cooling, the solvent was removed under reduced pressure, and the residue was partitioned between water and EtOAc. The organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product was purified by column chromatography.

Step 6: Amide Coupling

To a solution of the aminoethyl intermediate (1.0 eq) and triethylamine (1.5 eq) in CH2Cl2 at 0 °C was added a solution of 4-bromo-1H-pyrrole-2-carbonyl chloride (1.1 eq) in CH2Cl2 dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was then quenched with saturated aqueous NaHCO3 solution. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product was purified by column chromatography.

Step 7: Final Deprotection and Cyclization to this compound

A solution of the amide intermediate (1.0 eq) and hydrazine hydrate (10 eq) in ethanol was refluxed for 12 hours. The solvent was evaporated, and the residue was treated with 2N HCl and stirred at room temperature for 2 hours. The reaction mixture was then basified with saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by preparative HPLC to afford this compound.

Biological Activity of this compound

This compound has been identified as a bioactive marine natural product with several notable pharmacological activities. It acts as a serotonergic receptor antagonist, an inhibitor of voltage-gated potassium channels, and an inducer of apoptosis in cancer cells. These activities make this compound an interesting lead compound for drug discovery and development.

Caption: Biological activities of this compound.

Hymenidin Binding Affinity to Serotonergic Receptors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenidin is a bromine-containing pyrrole alkaloid originally isolated from the Okinawan marine sponge Hymeniacidon sp. Early research identified this compound as a potent antagonist of serotonergic receptors[1]. Serotonin (5-hydroxytryptamine or 5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and neuropsychiatric processes. As such, molecules that interact with these receptors are of significant interest in drug discovery and development.

This document provides an overview of the current knowledge on this compound's interaction with serotonergic receptors, a detailed protocol for determining its binding affinity, and a summary of the relevant signaling pathways.

Data Presentation: this compound Binding Affinity

A comprehensive search of the scientific literature, including the original 1986 publication by Kobayashi et al. that first described this compound as a serotonergic antagonist, did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at various serotonergic receptor subtypes. The initial characterization described it as a "potent antagonist," but the precise affinity for individual 5-HT receptor subtypes remains to be publicly documented.

To facilitate further research and characterization of this compound's pharmacological profile, the following sections provide a detailed protocol for determining these crucial binding parameters.

Experimental Protocols

Determination of this compound Binding Affinity to Serotonergic Receptors using a Radioligand Competition Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of this compound for a specific serotonergic receptor subtype (e.g., 5-HT2A) expressed in a cell membrane preparation. The principle of this assay is the competition between a radiolabeled ligand with known affinity for the receptor and the unlabeled test compound (this compound).

Materials and Reagents:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human serotonergic receptor of interest (e.g., HEK293 cells expressing h5-HT2A).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., unlabeled Ketanserin or Mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target serotonergic receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL. The optimal concentration should be determined empirically.

-

-

Competition Binding Assay:

-

Prepare serial dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10-11 M to 10-4 M).

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and the cell membrane preparation.

-

Non-specific Binding: Non-specific binding control (at a concentration >100-fold its Ki), radioligand, and the cell membrane preparation.

-

Competition: this compound dilution, radioligand, and the cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualization of Experimental Workflow and Signaling Pathways

Caption: Radioligand binding assay workflow.

Caption: Major serotonergic signaling pathways.

Discussion of Serotonergic Signaling Pathways

As the specific serotonergic receptor subtype(s) with which this compound interacts have not been fully elucidated, an understanding of the major signaling pathways of the 5-HT receptor families is crucial for predicting its potential physiological effects.

-

5-HT1 Receptor Family (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F): These receptors are coupled to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade generally leads to inhibitory neurotransmission.

-

5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C, typically leading to excitatory cellular responses.

-

5-HT3 Receptors: This receptor is unique among the 5-HT receptors as it is a ligand-gated ion channel. The binding of serotonin directly opens the channel, allowing for the rapid influx of cations (primarily Na+ and K+), which causes rapid depolarization of the neuronal membrane and excitatory neurotransmission.

-

5-HT4, 5-HT6, and 5-HT7 Receptors: These receptor subtypes are all coupled to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A. This pathway is generally associated with excitatory neurotransmission.

Given that this compound is an antagonist, its binding to any of these receptors would be expected to block the effects of endogenous serotonin, thereby inhibiting the respective signaling pathways. The specific physiological outcome would depend on the receptor subtype(s) it targets and the tissues in which those receptors are expressed. Further research using the protocols outlined above is necessary to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Application Note: Hymenidin Protocol for In Vitro Cancer Cell Apoptosis Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hymenidin is a bromopyrrole alkaloid originally isolated from marine sponges of the genus Hymenacidon. Marine natural products, particularly alkaloids, are a rich source of novel chemical structures with potent biological activities. Several marine alkaloids have demonstrated significant anticancer properties, often by inducing programmed cell death, or apoptosis, in tumor cells.[1] The evasion of apoptosis is a key hallmark of cancer, making the discovery of pro-apoptotic agents a critical goal in oncology research.[2]

This application note provides a comprehensive set of protocols to assess the pro-apoptotic potential of this compound on in vitro cancer cell models. The described assays are designed to quantify cytotoxicity, detect key morphological and biochemical markers of apoptosis, and elucidate the potential underlying signaling pathways.

Proposed Mechanism of Action

While the precise apoptotic signaling pathway for this compound is still under investigation, many marine alkaloids induce apoptosis through the intrinsic (mitochondrial) pathway.[1][3] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.[4] A plausible mechanism involves this compound inducing mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates a cascade of cysteine proteases known as caspases, ultimately leading to the execution of apoptosis.[4][5]

Specifically, this compound may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3] An increased Bax/Bcl-2 ratio promotes mitochondrial dysfunction, cytochrome c release, and the activation of initiator caspase-9 and executioner caspase-3.[6] Activated caspase-3 then cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5]

Data Presentation

The following tables present representative data obtained from treating various cancer cell lines with this compound for 48 hours. These values are for illustrative purposes to demonstrate expected outcomes from the subsequent protocols.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a compound in inhibiting a biological function.[7] Lower IC₅₀ values indicate higher potency.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 25.4 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 18.9 ± 1.5 |

| HCT116 | Colorectal Carcinoma | 32.1 ± 3.5 |

| U937 | Histiocytic Lymphoma | 15.6 ± 1.8 |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Flow cytometry analysis after staining with Annexin V and Propidium Iodide (PI) distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Data represents the percentage of cells in each quadrant after treatment with the respective IC₅₀ concentration of this compound.

| Cell Line | % Viable (Annexin V⁻/PI⁻) | % Early Apoptosis (Annexin V⁺/PI⁻) | % Late Apoptosis (Annexin V⁺/PI⁺) |

| A549 | 48.2 | 35.1 | 14.5 |

| MCF-7 | 45.5 | 39.8 | 12.1 |

| HCT116 | 51.3 | 29.5 | 16.8 |

| U973 | 41.7 | 42.6 | 13.9 |

Experimental Protocols

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated and vehicle-treated (e.g., DMSO) controls. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[7]

This flow cytometry-based assay is a widely used method for detecting apoptosis.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]

Protocol:

-

Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentration of this compound (e.g., IC₅₀ value) for the determined time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the cells from the supernatant.

-

Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[10] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the cleavage of caspase-3 and PARP, and the expression of Bcl-2 family proteins.[6]

Protocol:

-

Sample Preparation: After treatment with this compound, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptosis markers. Recommended antibodies include:

-

Cleaved Caspase-3

-

Cleaved PARP

-

Bax

-

Bcl-2

-

A loading control (e.g., β-actin or GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to the loading control.

This is a fluorometric or colorimetric assay to quantify the activity of key executioner caspases. The assay uses a synthetic substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or chromogenic molecule.[11]

Protocol:

-

Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol.

-

Cell Lysis: After treatment, add a lysis buffer to each well and incubate on ice for 10-15 minutes to release cellular contents.

-

Substrate Addition: Prepare a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection). Add this to each well containing the cell lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Signal Measurement: Measure the absorbance (at ~405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

References

- 1. Marine bisindole alkaloid: A potential apoptotic inducer in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Hesperidin Inhibits Oral Cancer Cell Growth via Apoptosis and Inflammatory Signaling-Mediated Mechanisms: Evidence From In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Electrophysiological Recording of Hymenidin on Kv Channels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrophysiological characterization of Hymenidin and its analogues on voltage-gated potassium (Kv) channels. The protocols detailed below are intended to offer a starting point for investigating the inhibitory effects of these compounds on specific Kv channel isoforms, which are crucial regulators of cellular excitability and have emerged as significant therapeutic targets in various diseases, including autoimmune disorders and cardiovascular conditions.

Introduction

This compound, a pyrrole-imidazole alkaloid isolated from marine sponges of the Agelas genus, along with its synthetic analogues, has demonstrated inhibitory activity against several isoforms of the Kv1 subfamily of voltage-gated potassium channels.[1][2] Understanding the specific interactions between this compound and Kv channels is pivotal for the development of novel and selective channel modulators. Electrophysiological techniques, such as automated patch-clamp and two-electrode voltage clamp, are essential tools for characterizing these interactions with high precision.

This document outlines detailed protocols for assessing the effects of this compound on Kv1.3 channels expressed in Chinese Hamster Ovary (CHO) cells and Kv1.5 channels expressed in Xenopus laevis oocytes. Additionally, it summarizes the known signaling pathways modulated by the inhibition of these channels and presents the available quantitative data for this compound analogues.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of a potent synthetic analogue of this compound against various Kv1 channel isoforms. This data is crucial for understanding the selectivity profile of the compound.

| Compound | Kv1.3 IC50 (µM) | Kv1.4 IC50 (µM) | Kv1.5 IC50 (µM) | Kv1.6 IC50 (µM) | Selectivity | Reference |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide | 1.4 - 6.1 | 1.4 - 6.1 | 1.4 - 6.1 | 1.4 - 6.1 | Selective against Kv1.1 and Kv1.2 | [1][2] |

Signaling Pathways

Inhibition of specific Kv channels by compounds like this compound can have significant downstream effects on cellular signaling cascades.

Kv1.3 Inhibition in T-Lymphocytes